molecular formula C11H23BClNO2 B8070508 Piperidine-3-boronic acid pinacol ester hydrochloride

Piperidine-3-boronic acid pinacol ester hydrochloride

Cat. No.: B8070508
M. Wt: 247.57 g/mol
InChI Key: RKLPIGOVCVSOBO-UHFFFAOYSA-N
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Description

Piperidine-3-boronic acid pinacol ester hydrochloride is a chemical compound with the molecular formula C11H23BClNO2. It is an off-white solid that is used as a reagent in organic synthesis, particularly in the Suzuki–Miyaura coupling reaction . This compound is valued for its stability and reactivity, making it a useful building block in the synthesis of various organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of piperidine-3-boronic acid pinacol ester hydrochloride typically involves the reaction of piperidine with boronic acid derivatives. One common method is the borylation of piperidine using pinacol boronic ester as a reagent. The reaction is usually carried out under mild conditions, often in the presence of a palladium catalyst .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and quality .

Chemical Reactions Analysis

Types of Reactions: Piperidine-3-boronic acid pinacol ester hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of piperidine-3-boronic acid pinacol ester hydrochloride involves its role as a boron-containing reagent in organic synthesis. In the Suzuki–Miyaura coupling reaction, the compound undergoes transmetalation with a palladium catalyst, leading to the formation of a new carbon-carbon bond. This process involves the transfer of the boronic ester group to the palladium complex, followed by reductive elimination to form the final product .

Comparison with Similar Compounds

Comparison: Piperidine-3-boronic acid pinacol ester hydrochloride is unique due to its piperidine ring structure, which imparts specific reactivity and stability. Compared to similar compounds, it offers distinct advantages in terms of its use in the Suzuki–Miyaura coupling reaction, particularly in the synthesis of complex organic molecules .

Properties

IUPAC Name

3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22BNO2.ClH/c1-10(2)11(3,4)15-12(14-10)9-6-5-7-13-8-9;/h9,13H,5-8H2,1-4H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKLPIGOVCVSOBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2CCCNC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23BClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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